molecular formula C4H7ClN2O2S B13414158 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid CAS No. 54718-45-5

2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid

Cat. No.: B13414158
CAS No.: 54718-45-5
M. Wt: 182.63 g/mol
InChI Key: KKDQJROCLVYPCV-UHFFFAOYSA-N
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Description

2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is a sulfur-containing carboxylic acid derivative with a unique structural framework. Its molecular architecture includes:

  • A chloro substituent at the C2 position, which enhances electrophilicity and influences reactivity in substitution or elimination reactions.
  • A hydrazinylidenemethyl sulfanyl group at C3, introducing both sulfur and nitrogen functionalities. This moiety may participate in coordination chemistry, radical reactions, or act as a hydrogen-bond donor/acceptor.
  • A propanoic acid backbone, providing solubility in polar solvents and enabling interactions with bases or metal ions.

This compound is hypothesized to have applications in polymer chemistry (e.g., as a chain-transfer agent, CTA) or medicinal chemistry (e.g., enzyme inhibition). However, its direct characterization in peer-reviewed literature is sparse, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

54718-45-5

Molecular Formula

C4H7ClN2O2S

Molecular Weight

182.63 g/mol

IUPAC Name

2-chloro-3-methanehydrazonoylsulfanylpropanoic acid

InChI

InChI=1S/C4H7ClN2O2S/c5-3(4(8)9)1-10-2-7-6/h2-3H,1,6H2,(H,8,9)

InChI Key

KKDQJROCLVYPCV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Cl)SC=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid typically involves the reaction of 2-chloropropanoic acid with hydrazine and a thiol compound under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted propanoic acids.

Scientific Research Applications

2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazinylidenemethyl group can interact with metal ions, affecting their biological availability and activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in RAFT Polymerization

The closest analogue identified in the literature is 2-(((butylsulfanyl)carbothioyl)sulfanyl)propanoic acid (PABTC, CTA 1), a RAFT agent used in acid-triggered radical polymerization of vinyl monomers like dimethyl acrylamide (DMA) . Below is a comparative analysis:

Feature 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic Acid 2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic Acid (CTA 1)
C2 Substituent Chloro (-Cl) Carbothioyl sulfanyl (-S-C(=S)-S-)
C3 Substituent Hydrazinylidenemethyl sulfanyl (-S-CH=N-NH2) Butylsulfanyl (-S-C4H9)
Backbone Propanoic acid Propanoic acid
Reactivity Potential radical scavenger due to hydrazine moiety RAFT agent with high chain-transfer efficiency in acidic media
Application Context Hypothesized for niche polymerization or bioactivity Demonstrated in acid-triggered thermal RAFT polymerization
Key Differences:

The hydrazinylidenemethyl sulfanyl group introduces redox-active nitrogen centers, which might interfere with radical propagation or enable metal coordination, unlike the inert butylsulfanyl chain in CTA 1.

Acid Sensitivity :

  • CTA 1 requires sulfuric acid (10 equiv.) to initiate polymerization in water, leveraging protonation of the carbothioyl group . The hydrazinylidenemethyl group in the target compound may exhibit different acid-base behavior, possibly leading to premature decomposition or altered reactivity.

Solubility and Stability :

  • The hydrazinylidenemethyl group could reduce solubility in aqueous media compared to CTA 1’s butylsulfanyl chain. Additionally, the hydrazine moiety may render the compound prone to oxidation or hydrolysis under acidic conditions.

Comparison with Other Sulfur-Containing Carboxylic Acids

  • Thiolactic Acid (2-Mercaptopropanoic Acid): Lacks the chloro and nitrogen functionalities but shares a sulfur-carboxylic acid framework. Thiolactic acid is used in nanoparticle synthesis and polymer stabilization, suggesting the target compound’s sulfur group may enable similar applications, albeit with modified kinetics due to nitrogen and chlorine .
  • Chloroacetic Acid Derivatives: Compounds like 2-chloropropanoic acid are known for their reactivity in nucleophilic substitutions. The addition of a hydrazinylidenemethyl sulfanyl group in the target compound introduces steric hindrance and redox activity, distinguishing it from simpler chloro-carboxylic acids.

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